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Compound of Interest

Compound Name: Licoricone

Cat. No.: B033481 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of licoricone, a

flavonoid found in licorice root, with other well-researched flavonoids: quercetin, catechin, and

genistein. Due to the limited availability of direct toxicological data for isolated licoricone, this

guide utilizes data from its structurally similar analogue, licochalcone A, to provide a relevant

comparison. This information is intended to assist researchers and drug development

professionals in evaluating the potential safety of these compounds.

Executive Summary
Overall, the available data suggests that flavonoids from licorice, when used appropriately,

have a favorable safety profile. Extracts of licorice have demonstrated low toxicity in animal

studies. While direct data on licoricone is scarce, its analogue licochalcone A exhibits a high

LD50 value, indicating low acute toxicity. In comparison, other flavonoids like quercetin,

catechin, and genistein also generally show low acute toxicity. However, some in vitro studies

have raised concerns about the genotoxic potential of certain flavonoids, including quercetin,

though these findings are not consistently replicated in in vivo studies.

Comparative Toxicological Data
The following tables summarize the available quantitative toxicological data for licochalcone A

(as a proxy for licoricone), quercetin, catechin, and genistein.
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Table 1: Acute and Subchronic Toxicity Data
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Compound
Test
Species

Route of
Administrat
ion

LD50
NOAEL
(Subchroni
c)

Reference

Licochalcone

A
Rat Oral >1000 mg/kg

No data

available
[1]

Licorice

Flavonoid Oil

(LFO)

Rat Oral
Not

determined

400

mg/kg/day

(males), 800

mg/kg/day

(females)

(90-day

study)

[2]

Nonpolar

Licorice

Extract

Mouse Oral >2000 mg/kg

1000

mg/kg/day

(120-day

study)

[3][4]

Flavonoid-

rich Licorice

Extract

(GutGard®)

Rat Oral >5000 mg/kg

1000

mg/kg/day

(90-day

study)

[5]

Quercetin Rat Oral 161 mg/kg
No data

available
[6]

Catechin

(Green Tea

Catechins)

Rat Dietary
Not

determined

764

mg/kg/day

(males), 820

mg/kg/day

(females)

(90-day

study)

[7][8]
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Genistein Rat Oral (gavage)

>1000

mg/kg/day

(maternally

toxic at this

dose)

100

mg/kg/day

(maternal and

development

al toxicity)

[9]

Table 2: Genotoxicity and Reproductive Toxicity Data
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Compound Ames Test
In Vivo
Micronucleus
Assay

Other Relevant
Data

Reference

Licochalcone A
Antimutagenic

against MNU

No marked

influence on

DXR-induced

genotoxicity in

mice

Did not exert

genotoxic activity

in CHO cells at

non-cytotoxic

concentrations

[10][11][12]

Licorice

Flavonoid Oil

(LFO)

Negative Negative

Induced

chromosomal

aberrations in

vitro with

metabolic

activation

[13]

Methanolic

Licorice Root

Extract

Not genotoxic in

human

lymphocytes

Not genotoxic in

human

lymphocytes

Showed

antigenotoxic

properties

against

mitomycin C

[14]

Quercetin
Mutagenic in

some strains

Generally

negative, though

some studies

show weak

effects at high

doses

Not classified as

carcinogenic to

humans by IARC

[15][16][17]

Catechin (Green

Tea Catechins)
No data available No data available

High doses may

be associated

with liver toxicity

[18]

Genistein No data available No data available

Shows

reproductive and

developmental

toxicity at high

doses in rats

[9][19]
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Experimental Protocols
This section details the methodologies for key toxicological assays cited in this guide, based on

OECD and other standardized guidelines.

Acute Oral Toxicity (Based on OECD Guideline 423:
Acute Toxic Class Method)
This method is designed to estimate the acute oral toxicity of a substance and assign it to a

toxicity class.

Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant

females are preferred.

Housing and Feeding: Animals are housed in standard conditions with controlled

temperature, humidity, and light cycle. They have free access to standard laboratory diet and

drinking water.

Dosing: The test substance is administered orally by gavage in a stepwise procedure. The

starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body

weight).

Procedure:

A group of three animals is dosed at the starting dose.

If no mortality is observed, the next higher dose is administered to another group of three

animals.

If mortality is observed, the next lower dose is administered to another group of three

animals.

This process continues until the dose that causes mortality in two out of three animals is

identified, or no mortality is observed at the highest dose.

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days.
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Pathology: A gross necropsy is performed on all animals at the end of the study.

Start: Select Starting Dose
(5, 50, 300, or 2000 mg/kg) Dose Group of 3 Animals

Observe for 14 Days
(Mortality, Clinical Signs, Body Weight)

Mortality Observed?

Gross Necropsy

Yes, Dose Lower Level

No, Dose Higher Level

End: Determine Toxicity Class

Click to download full resolution via product page

Workflow for Acute Oral Toxicity Testing (OECD 423).

Bacterial Reverse Mutation Test (Ames Test) (Based on
OECD Guideline 471)
The Ames test is a widely used method to evaluate the mutagenic potential of chemical

substances.

Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,

TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are auxotrophic for

histidine or tryptophan, respectively, and contain mutations that make them sensitive to

different types of mutagens.

Metabolic Activation: The test is performed with and without a metabolic activation system

(S9 mix), which is a liver homogenate from rats or hamsters induced with Aroclor 1254 or a

combination of phenobarbital and β-naphthoflavone. This is to mimic mammalian

metabolism.

Procedure (Plate Incorporation Method):

The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top

agar.

The mixture is poured onto a minimal glucose agar plate.

The plates are incubated at 37°C for 48-72 hours.
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Data Analysis: The number of revertant colonies (colonies that have regained the ability to

synthesize the required amino acid) is counted. A substance is considered mutagenic if it

causes a dose-dependent increase in the number of revertant colonies compared to the

negative control.

Start: Prepare Bacterial Strains
and Test Compound Dilutions

Mix: Test Compound, Bacteria,
Top Agar, and S9 Mix (or Buffer) Pour onto Minimal Agar Plates Incubate at 37°C for 48-72h Count Revertant Colonies Analyze Data:

Compare to Controls End: Determine Mutagenicity

Click to download full resolution via product page

Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vivo Mammalian Erythrocyte Micronucleus Test
(Based on OECD Guideline 474)
This test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by

analyzing erythrocytes in the bone marrow or peripheral blood of treated animals.

Test Animals: Mice or rats are typically used.

Dosing: The test substance is administered, usually once or twice, by an appropriate route

(e.g., oral gavage, intraperitoneal injection). At least three dose levels are tested.

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points

after the last administration (e.g., 24 and 48 hours).

Slide Preparation: Smears of bone marrow or peripheral blood are prepared on microscope

slides.

Staining and Analysis: The slides are stained to differentiate between polychromatic

erythrocytes (PCEs, immature) and normochromatic erythrocytes (NCEs, mature). At least

2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to

NCEs is also determined as an indicator of cytotoxicity.

Data Analysis: A substance is considered positive if it induces a statistically significant, dose-

dependent increase in the frequency of micronucleated PCEs.
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Start: Treat Animals with
Test Compound (Multiple Doses)

Collect Bone Marrow
or Peripheral Blood Prepare and Stain Slides

Microscopic Analysis:
Score Micronucleated PCEs

and PCE/NCE Ratio

Statistical Analysis:
Compare Treated vs. Control End: Determine Genotoxicity

Click to download full resolution via product page

Workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test.

Signaling Pathways in Flavonoid Toxicity
The toxicity of flavonoids can be mediated through various signaling pathways. While the

specific pathways for licoricone are not well-defined, general mechanisms for flavonoid-

induced toxicity often involve the modulation of cellular stress responses and metabolic

enzymes.

Nrf2-Keap1 Signaling Pathway in Oxidative Stress
The Nrf2-Keap1 pathway is a key regulator of the cellular antioxidant response. Many

flavonoids can interact with this pathway.

Under normal conditions: The transcription factor Nrf2 is kept in the cytoplasm by its inhibitor,

Keap1, which targets Nrf2 for degradation.

Under oxidative stress (or in the presence of some flavonoids): Keap1 is modified, releasing

Nrf2.

Nrf2 translocation: Nrf2 translocates to the nucleus and binds to the Antioxidant Response

Element (ARE).

Gene expression: This leads to the transcription of a battery of cytoprotective genes,

including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone

dehydrogenase 1 (NQO1).

While activation of this pathway is generally protective, excessive or sustained activation by

high concentrations of flavonoids could potentially disrupt cellular redox balance.
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ARE (Antioxidant Response Element)
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activates transcription
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Simplified Nrf2-Keap1 signaling pathway modulated by flavonoids.

Cytochrome P450 (CYP) Mediated Toxicity
Flavonoids are metabolized by cytochrome P450 enzymes, primarily in the liver. This metabolic

process can sometimes lead to the formation of reactive metabolites that can cause cellular
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damage.

Metabolism: Flavonoids are hydroxylated and subsequently conjugated by Phase II enzymes

for excretion.

Reactive Intermediates: In some cases, CYP-mediated metabolism can generate reactive

quinone-type metabolites.

Cellular Damage: These reactive intermediates can bind to cellular macromolecules like DNA

and proteins, leading to cytotoxicity and genotoxicity.

Enzyme Inhibition/Induction: Flavonoids can also inhibit or induce CYP enzymes, which can

lead to drug-herb interactions and alter the metabolism of other xenobiotics.

Conclusion
The available toxicological data for licochalcone A, a proxy for licoricone, suggests a low order

of acute toxicity. This is in line with the safety profiles of other common flavonoids like catechin

and genistein. However, the potential for genotoxicity, as observed in vitro for quercetin and

under specific conditions for licorice flavonoid oil, warrants careful consideration and further in

vivo investigation for any new flavonoid intended for therapeutic use. The reproductive toxicity

observed with high doses of genistein highlights the importance of evaluating the specific

safety profile of each flavonoid.

For a definitive assessment of licoricone's safety, further studies, including acute and

subchronic toxicity, genotoxicity, and reproductive toxicity evaluations on the isolated

compound, are essential. Researchers and drug development professionals should proceed

with caution, using the data on structurally related compounds as a preliminary guide while

recognizing the need for specific toxicological data on licoricone itself.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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